molecular formula C12H16ClNO B13734910 N-(5-chloro-2-ethylphenyl)butanamide

N-(5-chloro-2-ethylphenyl)butanamide

Cat. No.: B13734910
M. Wt: 225.71 g/mol
InChI Key: VSHHDNCXBHVINE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-ethylphenyl)butanamide is an organic compound belonging to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound features a butanamide backbone with a 5-chloro-2-ethylphenyl substituent, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-ethylphenyl)butanamide typically involves the reaction of 5-chloro-2-ethylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-ethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-chloro-2-ethylbenzoic acid.

    Reduction: Formation of N-(5-chloro-2-ethylphenyl)butylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-ethylphenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)butanamide
  • N-(5-chloro-2-propylphenyl)butanamide
  • N-(5-chloro-2-isopropylphenyl)butanamide

Uniqueness

N-(5-chloro-2-ethylphenyl)butanamide is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. Its reactivity, stability, and potential biological activities set it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(5-chloro-2-ethylphenyl)butanamide

InChI

InChI=1S/C12H16ClNO/c1-3-5-12(15)14-11-8-10(13)7-6-9(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

VSHHDNCXBHVINE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)CC

Origin of Product

United States

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